molecular formula C5H2BrClO2S B169429 5-broMo-4-chlorothiophene-2-carboxylic acid CAS No. 123418-69-9

5-broMo-4-chlorothiophene-2-carboxylic acid

Cat. No. B169429
M. Wt: 241.49 g/mol
InChI Key: KDAAIEHVVGYWRT-UHFFFAOYSA-N
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Patent
US09193723B2

Procedure details

Sodium hydroxide (50% in water) (5.82 ml, 110 mmol) was added to water (15 ml), and the mixture was chilled to 0° C. Bromine solution (1.669 ml, 32.6 mmol) was added, followed by dropwise addition of a solution of 1-(5-bromo-4-chlorothiophen-2-yl)ethanone (2.4 g, 10.02 mmol) in dioxane (18 ml). The mixture was stirred for 1.5 hours at room temperature, washed with dichloromethane, and then the aqueous phase was adjusted to pH 1 using 4N aqueous HCl. The precipitated solid was collected by filtration to give the title compound.
Quantity
5.82 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.669 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O.BrBr.[Br:6][C:7]1[S:11][C:10]([C:12](=[O:14])C)=[CH:9][C:8]=1[Cl:15]>O1CCOCC1>[Br:6][C:7]1[S:11][C:10]([C:12]([OH:14])=[O:1])=[CH:9][C:8]=1[Cl:15] |f:0.1|

Inputs

Step One
Name
Quantity
5.82 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
1.669 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC1=C(C=C(S1)C(C)=O)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with dichloromethane
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=C(S1)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.